molecular formula C26H27N5O2 B2879195 3-cinnamyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 941900-30-7

3-cinnamyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2879195
CAS No.: 941900-30-7
M. Wt: 441.535
InChI Key: HGNFHOFLOYABFZ-YRNVUSSQSA-N
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Description

3-cinnamyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines a cinnamyl group, a dimethylphenyl group, and a tetrahydropyrimido[2,1-f]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cinnamyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include cinnamyl bromide, 2,4-dimethylphenylamine, and a suitable purine derivative. The key steps in the synthesis may include:

    Nucleophilic substitution: Reacting cinnamyl bromide with 2,4-dimethylphenylamine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with a purine derivative under acidic or basic conditions to form the tetrahydropyrimido[2,1-f]purine core.

    Methylation: The final step involves methylation of the purine core to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cinnamyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the design of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-cinnamyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-cinnamyl-9-phenyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: Similar structure but lacks the dimethyl groups on the phenyl ring.

    3-cinnamyl-9-(2,4-dichlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: Similar structure with chlorine substituents instead of methyl groups.

Uniqueness

The presence of the 2,4-dimethylphenyl group in 3-cinnamyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biological Activity

3-Cinnamyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic compound belonging to the purine derivative family. Its unique structure incorporates a cinnamyl moiety and a tetrahydropyrimido core, which may confer significant biological activities. This article explores its biological activity, focusing on anti-inflammatory properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H27N5O2\text{C}_{26}\text{H}_{27}\text{N}_{5}\text{O}_{2} with a molecular weight of 441.5 g/mol. The structure is characterized by the following components:

  • Cinnamyl group : Contributes to its anti-inflammatory properties.
  • Dimethylphenyl group : Enhances lipophilicity and potential receptor interactions.
  • Tetrahydropyrimido core : Affects the compound's binding affinity to biological targets.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound through its interaction with the TLR4/MyD88/NF-κB signaling pathway:

  • Nitric Oxide Production Inhibition : In vitro tests demonstrated that the compound significantly inhibited nitric oxide production in LPS-induced macrophages with an IC50 value of 6.4 µM compared to 26.4 µM for resveratrol .
  • Cytokine Modulation : The compound reduced levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. It also decreased iNOS and COX-2 protein levels .
  • Mechanism of Action : The anti-inflammatory activity is mediated by disrupting the TLR4–MyD88 protein interaction, leading to suppression of NF-κB signaling pathways .

In Vivo Studies

In vivo experiments using atopic dermatitis models showed that treatment with the compound led to:

  • Reduced Ear Swelling : The compound suppressed DNCB-induced ear swelling and skin lesions resembling atopic dermatitis.
  • Histological Improvements : Microscopic analysis revealed significant reductions in epidermal and dermal thickness along with inflammatory cell infiltration in treated specimens compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureEffect on Activity
Cinnamyl GroupEnhances anti-inflammatory properties
Dimethyl SubstituentsImproves lipophilicity and receptor binding
Purine CoreEssential for interaction with nucleic acid-related targets

Case Studies

A recent study synthesized various derivatives based on the core structure of 3-cinnamyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine. Among these derivatives:

  • Compound 5e exhibited the most potent anti-inflammatory activity.
  • Further modifications at specific positions (e.g., para-position methyl groups) were shown to enhance biological efficacy .

Properties

IUPAC Name

9-(2,4-dimethylphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-18-12-13-21(19(2)17-18)29-15-8-16-30-22-23(27-25(29)30)28(3)26(33)31(24(22)32)14-7-11-20-9-5-4-6-10-20/h4-7,9-13,17H,8,14-16H2,1-3H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNFHOFLOYABFZ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C/C=C/C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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